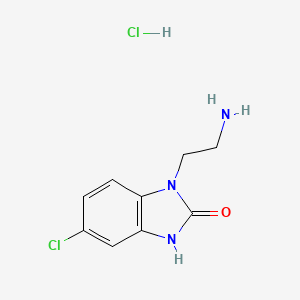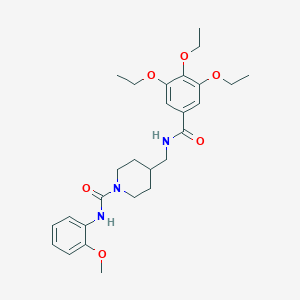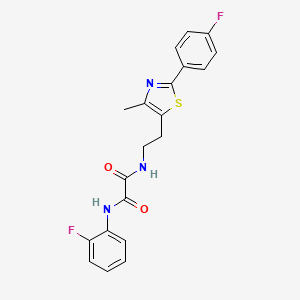
N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that yield high-purity products. For instance, Kariuki et al. (2021) synthesized isostructural compounds with similar fluorophenyl and thiazole structures, demonstrating high yields and crystallinity suitable for structural determination via single crystal diffraction. The methodology showcases the intricate synthesis process involving specific reagents and conditions to achieve desired molecular architectures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by single crystal diffraction techniques. The molecules exhibit planarity with certain groups oriented perpendicularly to the main molecular plane. This structural feature is crucial for understanding the compound's interactions and stability (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactions involving similar compounds often result in the formation of products with significant biological activity. For instance, Arutyunyan et al. (2013) discussed the conversion of cyanoesters to nitriles and further transformation to secondary amines, leading to oxalates and acetamides with high antibacterial activity. This illustrates the compound's reactivity and potential applications in developing antimicrobial agents (Arutyunyan, Akopyan, Nazaryan, Gevorgyan, Stepanyan, Paronikyan, & Panosyan, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments and applications. However, detailed information on these properties for N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide specifically was not found in the available literature. Typically, these properties are determined experimentally under various conditions.
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, stability under different conditions, and decomposition products, are crucial for the compound's application in chemical synthesis and other areas. Mamedov et al. (2016) described a novel synthetic approach yielding N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the compound's versatility in synthesis and the potential for creating a wide range of derivatives with varied properties and applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists : A study described the synthesis and evaluation of a water-soluble neurokinin-1 receptor antagonist, highlighting its potential in treating conditions like emesis and depression. This suggests that compounds with similar structures could be explored for their interactions with specific receptors in the nervous system (Harrison et al., 2001).
Orexin Receptor Mechanisms : Research on the role of Orexin-1 receptor mechanisms in compulsive food consumption in a model of binge eating indicates that certain compounds can selectively target these receptors, offering insights into potential treatments for eating disorders and compulsive behaviors (Piccoli et al., 2012).
COX-2 Inhibitors : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors suggests that the introduction of certain functional groups can enhance selectivity and potency, which is relevant for anti-inflammatory and analgesic drug development (Hashimoto et al., 2002).
Tyrosine Kinase Inhibitors : The synthesis and evaluation of a quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases were discussed in another study, demonstrating the potential of such compounds in cancer therapy (Riadi et al., 2021).
PET Imaging Probes : The development of novel benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease was detailed in another research, illustrating the application of such compounds in neuroimaging and diagnostics (Cui et al., 2012).
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-12-17(28-20(24-12)13-6-8-14(21)9-7-13)10-11-23-18(26)19(27)25-16-5-3-2-4-15(16)22/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFIRRUHFYJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


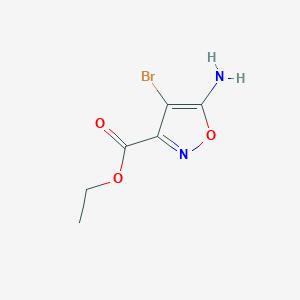
![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)
![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
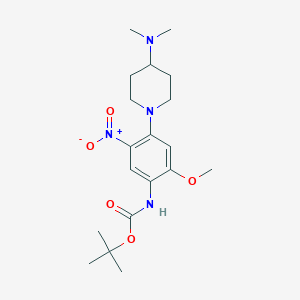
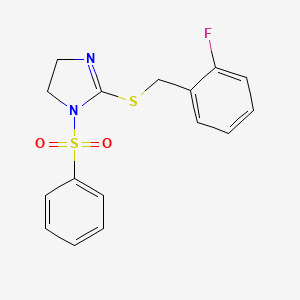
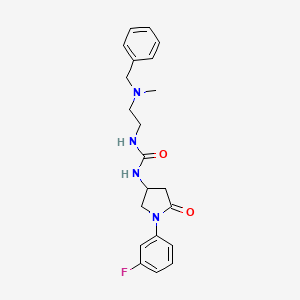
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)
